molecular formula C9H6BrNO3S B3159546 5-Bromoisoquinoline-8-sulfonic acid CAS No. 862777-69-3

5-Bromoisoquinoline-8-sulfonic acid

Cat. No.: B3159546
CAS No.: 862777-69-3
M. Wt: 288.12 g/mol
InChI Key: PLBHWUSEDWFDTC-UHFFFAOYSA-N
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Description

5-Bromoisoquinoline-8-sulfonic acid: is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their diverse chemical properties and applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. The presence of both bromine and sulfonic acid groups in the molecule makes it a valuable intermediate for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Bromoisoquinoline-8-sulfonic acid typically involves the bromination and sulfonation of isoquinoline. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent and concentrated sulfuric acid for sulfonation . The reaction conditions are carefully controlled to ensure selective bromination at the 5-position and sulfonation at the 8-position.

Industrial Production Methods:

Industrial production of this compound often involves large-scale bromination and sulfonation processes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high yields. The process may also involve purification steps such as crystallization and distillation to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromoisoquinoline-8-sulfonic acid can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the sulfonic acid group can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination under controlled temperatures.

    Concentrated Sulfuric Acid: Used for sulfonation at low temperatures.

    Potassium Permanganate: Used for oxidation reactions.

    Lithium Aluminum Hydride: Used for reduction reactions.

Major Products Formed:

Scientific Research Applications

Chemistry:

5-Bromoisoquinoline-8-sulfonic acid is used as a building block in organic synthesis. It serves as an intermediate for the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology:

In biological research, the compound is used to study enzyme interactions and as a probe for investigating biological pathways involving isoquinoline derivatives.

Medicine:

Isoquinoline derivatives are known for their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Industry:

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Bromoisoquinoline-8-sulfonic acid involves its interaction with specific molecular targets and pathways. The bromine and sulfonic acid groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions and as a ligand in coordination chemistry. Its effects are mediated through interactions with enzymes, receptors, and other biomolecules .

Comparison with Similar Compounds

    Isoquinoline: A parent compound with similar structural features but lacks the bromine and sulfonic acid groups.

    5-Bromoisoquinoline: Similar to 5-Bromoisoquinoline-8-sulfonic acid but without the sulfonic acid group.

    Isoquinoline-8-sulfonic acid: Similar but lacks the bromine atom.

Uniqueness:

The combination of these functional groups makes it a versatile intermediate for various chemical transformations and applications in different fields .

Properties

IUPAC Name

5-bromoisoquinoline-8-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3S/c10-8-1-2-9(15(12,13)14)7-5-11-4-3-6(7)8/h1-5H,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBHWUSEDWFDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN=CC2=C1S(=O)(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696945
Record name 5-Bromoisoquinoline-8-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862777-69-3
Record name 5-Bromoisoquinoline-8-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To fuming sulfuric acid at 0° C. was added 5-bromoisoquinoline (20.0 g, 96 mmol), The resultant mixture was warmed to 200° C. for 4 h and was then cooled to rt and poured into 500 mL of ice water. The product was removed via filtration, washed with water and acetone, and dried to give 25 g (90%) of a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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